molecular formula C15H15ClN2O4S B2764422 3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-44-4

3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No. B2764422
CAS RN: 338396-44-4
M. Wt: 354.81
InChI Key: FCVLXNDAJKGONK-UHFFFAOYSA-N
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Description

3-[(2-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C15H15ClN2O4S . It is used for pharmaceutical testing .

Scientific Research Applications

Generation and Reactivity of Phenyl Cations

A study detailed the generation and reactivity of the 4-aminophenyl cation, a related compound, through photolysis of 4-chloroaniline. This research explores the fundamental understanding of phenyl cations' behavior in polar media and their potential in creating novel chemical structures through electrophilic substitution and addition reactions (Guizzardi et al., 2001).

Photogeneration of Hydrogen

Another study presented the use of a platinum(II) complex alongside a molecular cobalt catalyst for hydrogen production from water under visible light, highlighting the potential of complex organic molecules in renewable energy technologies (Du et al., 2008).

Synthesis of Chalcone Derivatives

Research on the synthesis and nonlinear optical absorption of novel chalcone derivative compounds investigates third-order nonlinear optical properties, showing the potential application of such compounds in optical device technologies (Rahulan et al., 2014).

Photochemical Reduction of CO2

A study on the roles of triethanolamine in the photochemical reduction of CO2 to formate by Ruthenium complexes provides insights into the use of organic compounds in carbon capture and conversion strategies, contributing to sustainable chemistry solutions (Sampaio et al., 2019).

Synthesis and Properties of Biphenolates

Research focusing on the synthesis, structure, and properties of bromo-dinitro-biphenolates explores the creation of novel compounds with potential applications in material science and organic synthesis (Zi, 2000).

properties

IUPAC Name

[3-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-12-7-5-6-11(10-12)15(19)17-14-9-4-3-8-13(14)16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVLXNDAJKGONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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